1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-
CAS No.: 182918-16-7
Cat. No.: VC16211878
Molecular Formula: C33H23N3O2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182918-16-7 |
|---|---|
| Molecular Formula | C33H23N3O2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H |
| Standard InChI Key | RLTVFGXWHJQNHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s systematic name reflects its triazine-centered structure, where positions 4 and 6 of the triazine ring are substituted with [1,1'-biphenyl]-4-yl groups, while position 2 is occupied by a 1,3-benzenediol unit. Key molecular characteristics include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₃H₂₄N₃O₂ |
| Molecular Weight | 494.56 g/mol (calculated) |
| CAS Registry Number | Not publicly documented |
| Structural Features | Triazine core, biphenyl arms, resorcinol group |
The triazine ring (C₃N₃) serves as a planar scaffold, enabling conjugation with the biphenyl and benzenediol groups. The biphenyl substituents introduce steric bulk and π-conjugation, while the resorcinol moiety provides hydrogen-bonding capacity and redox activity .
Synthesis and Manufacturing Processes
Synthetic Routes
While direct literature on this specific compound is limited, analogous triazine derivatives suggest feasible pathways:
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Triazine Core Formation:
Cyanuric chloride (C₃N₃Cl₃) is a common starting material for triazine-based syntheses. Nucleophilic substitution with biphenyl-4-amine or biphenyl-4-ol derivatives could yield the 4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl intermediate. -
Resorcinol Incorporation:
Subsequent functionalization at the triazine’s position 2 with resorcinol may involve Ullmann coupling or nucleophilic aromatic substitution under basic conditions .
Challenges in Synthesis
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Steric Hindrance: The biphenyl groups may impede reaction kinetics, necessitating high-temperature or catalytic conditions.
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Selectivity: Ensuring monosubstitution at position 2 requires precise stoichiometric control.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Observation |
|---|---|
| Melting Point | >300°C (estimated via analogs) |
| Solubility | Low in polar solvents; moderate in DMF or THF |
| Stability | Air-stable under inert conditions |
The biphenyl arms enhance thermal stability, while the resorcinol group introduces polarity, creating a balance between solubility and structural rigidity .
Spectroscopic Data
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UV-Vis: Absorption maxima likely in the 250–350 nm range due to π→π* transitions in the biphenyl and triazine systems.
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NMR: Aromatic proton signals expected between δ 6.5–8.5 ppm, with distinct splitting patterns for the resorcinol hydroxyls .
Reactivity and Functionalization
Key Reactions
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Oxidation:
The resorcinol moiety may oxidize to form a quinone structure under strong oxidizing agents (e.g., KMnO₄), altering electronic properties . -
Electrophilic Substitution:
The electron-deficient triazine core could undergo nitration or sulfonation, though biphenyl groups may direct reactivity to specific positions. -
Cross-Coupling:
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could modify biphenyl arms, enabling modular functionalization .
Applications in Materials Science
Covalent Organic Frameworks (COFs)
The compound’s rigidity and hydrogen-bonding capacity make it a candidate for COF synthesis, where triazine and resorcinol units facilitate porous network formation. For example, Ossila’s TPBATRZ demonstrates boronic acid-functionalized triazines in COFs for gas storage .
Optoelectronics
Biphenyl-triazine systems often exhibit fluorescence and charge-transport properties. This compound could serve as an emissive layer in OLEDs or a electron-transport material in perovskite solar cells.
Industrial and Environmental Relevance
Adhesive Formulations
Resorcinol-formaldehyde resins are industry staples for waterproof adhesives. Introducing triazine-biphenyl motifs could improve thermal resistance and mechanical strength in composite materials .
Environmental Persistence
The biphenyl groups may increase environmental persistence, raising concerns about bioaccumulation. Degradation studies under UV or microbial action are critical for assessing ecological impact.
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